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Compound of Interest

Compound Name: 1-Bromo-3-methylpentane

Cat. No.: B1293714 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-
methylpentane (CAS No: 51116-73-5), a key alkyl halide intermediate. The document is

intended for researchers, scientists, and professionals in drug development and chemical

synthesis. It details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview
Molecular Formula: C₆H₁₃Br

Molecular Weight: 165.07 g/mol [1][2]

IUPAC Name: 1-bromo-3-methylpentane[1]

The structural elucidation of 1-Bromo-3-methylpentane is achieved through a combination of

spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-

hydrogen framework and connectivity. IR spectroscopy identifies the presence of specific

functional groups, primarily the C-Br and C-H bonds. Mass spectrometry determines the

molecular weight and provides insights into the fragmentation pattern, confirming the overall

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Due to the unavailability of experimentally verified NMR spectra in public databases, the

following data is predicted based on established principles of NMR spectroscopy and analysis

of analogous structures. The predictions account for the electronegativity of the bromine atom

and the alkyl chain's structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Signal

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 3.42 Triplet (t) 2H -CH₂-Br

b 1.85 Multiplet (m) 2H -CH₂-CH₂Br

c 1.55 Multiplet (m) 1H -CH(CH₃)-

d 1.25 Multiplet (m) 2H -CH₂-CH₃

e 0.90 Doublet (d) 3H -CH(CH₃)-

f 0.88 Triplet (t) 3H -CH₂-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

38.5 C4

35.2 C2

34.1 C1 (-CH₂Br)

33.8 C3

19.1 C3-CH₃

11.4 C5

Infrared (IR) Spectroscopy
The infrared spectrum of 1-Bromo-3-methylpentane is characterized by the vibrations of its

alkyl framework and the carbon-bromine bond. The data presented below is based on vapor-

phase IR spectra available in public databases.[1][3]
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Key IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2960-2870 Strong C-H Stretch
Alkane (CH₃, CH₂,

CH)

1465-1450 Medium C-H Bend Alkane (CH₂, CH₃)

1380-1370 Medium C-H Bend Alkane (CH₃)

650-550 Strong C-Br Stretch Alkyl Bromide

Mass Spectrometry (MS)
Mass spectrometry of 1-Bromo-3-methylpentane shows a characteristic molecular ion peak

and fragmentation pattern. Due to the presence of two stable isotopes of bromine (⁷⁹Br and

⁸¹Br) in nearly a 1:1 ratio, the molecular ion and bromine-containing fragments appear as pairs

of peaks (M+ and M+2) of approximately equal intensity.[2]

Key Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Assignment

164/166 ~5% [C₆H₁₃Br]⁺ (Molecular Ion)

135/137 ~10% [C₅H₁₀Br]⁺

85 ~100% [C₆H₁₃]⁺ (Loss of Br)

57 ~80% [C₄H₉]⁺

43 ~60% [C₃H₇]⁺

29 ~40% [C₂H₅]⁺

Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-3-methylpentane in

~0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Acquisition: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.

For ¹H NMR, acquire 16-32 scans.

For ¹³C NMR, acquire 1024-4096 scans with proton decoupling.

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the

TMS signal.

IR Spectroscopy
Objective: To identify functional groups present in the molecule.

Procedure:

Sample Preparation: As 1-Bromo-3-methylpentane is a liquid, it can be analyzed neat.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Analysis: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.

Background Scan: Obtain a background spectrum of the clean salt plates.

Sample Scan: Place the sample holder with the prepared salt plates into the spectrometer

and acquire the sample spectrum. The instrument software will automatically ratio the
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sample spectrum against the background.

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

Sample Introduction: Introduce a small, diluted sample of 1-Bromo-3-methylpentane into a

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the

compound from any impurities.

Ionization: Use Electron Ionization (EI) at 70 eV to fragment the molecule.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural elucidation of 1-Bromo-3-methylpentane.
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Spectroscopic Techniques Derived Information

Final Structure

NMR Spectroscopy
(¹H and ¹³C)

Carbon-Hydrogen Framework
(Connectivity, Proton Environments)

IR Spectroscopy Functional Groups
(C-H, C-Br bonds)

Mass Spectrometry Molecular Weight & Formula
(M+ and M+2 peaks, Fragmentation)

1-Bromo-3-methylpentane

Combined Analysis

Combined Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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